molecular formula C20H22N2O3 B269259 2-phenoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide

2-phenoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide

Cat. No. B269259
M. Wt: 338.4 g/mol
InChI Key: LTRFLORIRODOKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide, commonly known as PPMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including biomedical research. PPMP is a synthetic compound that belongs to the class of amides and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

PPMP exerts its biochemical and physiological effects by inhibiting the activity of various enzymes, including sphingosine kinase 1, acid sphingomyelinase, and sphingosine kinase 2. These enzymes are involved in the metabolism of sphingolipids, a class of lipids that are important for various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of these enzymes by PPMP leads to alterations in the levels of sphingolipids, which in turn affects various cellular processes, ultimately leading to the observed biochemical and physiological effects.
Biochemical and physiological effects:
PPMP has been shown to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, protection of neurons from damage, and modulation of immune cell function. These effects are mediated by the inhibition of various enzymes, including sphingosine kinase 1, acid sphingomyelinase, and sphingosine kinase 2, as discussed above.

Advantages and Limitations for Lab Experiments

PPMP has several advantages for lab experiments, including its stability, solubility, and specificity for the enzymes it inhibits. However, there are also some limitations associated with the use of PPMP in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for the use of PPMP in scientific research, including its potential use in cancer therapy, neurodegenerative disease treatment, and autoimmune disease treatment. Further studies are needed to determine the optimal dosage and administration of PPMP, as well as its potential side effects. Additionally, the development of more specific inhibitors of the enzymes targeted by PPMP may lead to the discovery of more effective treatments for various diseases.

Synthesis Methods

PPMP can be synthesized using various methods, including the reaction of 4-bromo-N-(pyrrolidin-1-yl)benzamide with 2-phenoxypropanoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethylacetamide, and the product is obtained after purification using column chromatography.

Scientific Research Applications

PPMP has been found to have potential applications in various fields of scientific research, including cancer research, neurobiology, and immunology. In cancer research, PPMP has been shown to inhibit the activity of sphingosine kinase 1, an enzyme that is overexpressed in various types of cancer. Inhibition of this enzyme has been found to induce apoptosis in cancer cells, making PPMP a potential candidate for cancer therapy. In neurobiology, PPMP has been shown to inhibit the activity of acid sphingomyelinase, an enzyme that is involved in the degradation of sphingomyelin, a lipid that is important for the formation and maintenance of myelin sheaths in neurons. Inhibition of this enzyme has been found to protect neurons from various types of damage, making PPMP a potential candidate for the treatment of neurodegenerative diseases. In immunology, PPMP has been shown to inhibit the activity of sphingosine kinase 2, an enzyme that is involved in the regulation of immune cell trafficking. Inhibition of this enzyme has been found to modulate immune cell function, making PPMP a potential candidate for the treatment of autoimmune diseases.

properties

Product Name

2-phenoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

2-phenoxy-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide

InChI

InChI=1S/C20H22N2O3/c1-15(25-18-7-3-2-4-8-18)19(23)21-17-11-9-16(10-12-17)20(24)22-13-5-6-14-22/h2-4,7-12,15H,5-6,13-14H2,1H3,(H,21,23)

InChI Key

LTRFLORIRODOKY-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)N2CCCC2)OC3=CC=CC=C3

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)N2CCCC2)OC3=CC=CC=C3

Origin of Product

United States

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